molecular formula C22H26N2O5S B11344353 Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11344353
M. Wt: 430.5 g/mol
InChI Key: YHPSNWXQOZHRIL-UHFFFAOYSA-N
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Description

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives . The phenylmethanesulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride . The final step involves esterification to form the benzoate ester, which can be achieved using reagents like ethyl alcohol and benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonyl derivatives

    Substitution: Substituted piperidine or benzoate derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine ring and the phenylmethanesulfonyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a pharmaceutical agent by providing specific interactions with biological targets that are not observed in similar compounds .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C22H26N2O5S/c1-2-29-22(26)19-10-6-7-11-20(19)23-21(25)18-12-14-24(15-13-18)30(27,28)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,23,25)

InChI Key

YHPSNWXQOZHRIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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